![molecular formula C9H5F3N2S B2460799 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole CAS No. 77414-48-3](/img/structure/B2460799.png)
4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds similar to “4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole” has been reported. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Aplicaciones Científicas De Investigación
Electrochemical Sensing
A film derived from electrochemically oxidized 3- (4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants .
Detection of Synthetic Stimulants
The polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene was applied to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary (naphyrone) amino groups . This application shows promise for the detection of synthetic stimulants in forensic samples without prior pretreatment .
Electrode Surface Modification
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers . This modification leads to amplification of the electrochemical signal .
Organic Light-Emitting Diodes (OLEDs)
Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl) groups were synthesized and characterized for their electroluminescence properties . These compounds showed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
Blue-Host Material for OLEDs
The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1 – 3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1 -based device displayed the highest device performances in terms of brightness, current efficiency, and external quantum efficiency .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds have been found to inhibit the phosphorylation of stat3, a protein involved in many cellular processes such as cell growth and apoptosis .
Pharmacokinetics
Compounds with similar structures have shown to be highly lipophilic, which can impact their bioavailability .
Result of Action
Related compounds have been found to induce apoptosis in cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole. For instance, the compound’s lipophilicity can affect its solubility and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2S/c10-9(11,12)7-3-1-2-6(4-7)8-5-15-14-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOGMQHLRUVCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2460717.png)
![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
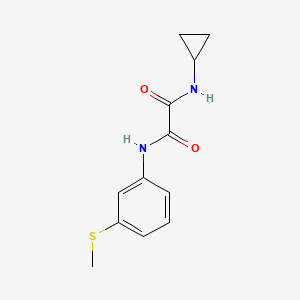

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
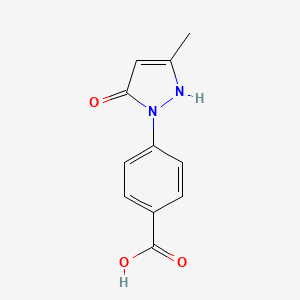
![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)
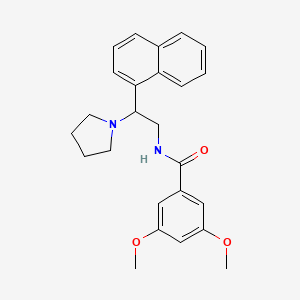
![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)
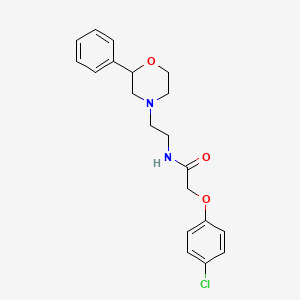
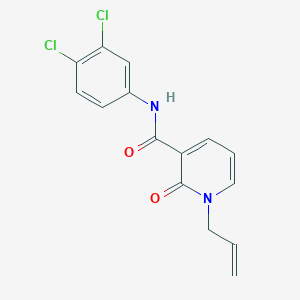
![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)

